molecular formula C16H20ClNO2 B3294614 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride CAS No. 88741-50-8

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B3294614
CAS No.: 88741-50-8
M. Wt: 293.79 g/mol
InChI Key: VKKXRAKTYYZULC-UHFFFAOYSA-N
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Description

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride (CAS 88741-49-5) is a chemical compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 . It is an organic intermediate of significant interest in medicinal chemistry research, particularly in the synthesis of complex active pharmaceutical ingredients. Compounds featuring the 4-(benzyloxy)-3-methoxyphenyl scaffold are recognized as key intermediates in synthetic pathways for beta-2 adrenergic receptor agonists . Research indicates that such intermediates are strategically employed in multi-step synthetic processes, for instance, in the construction of potent, long-acting bronchodilators like arformoterol and formoterol, which are used in the treatment of respiratory diseases such as asthma . The benzyloxy and methoxy functional groups on the phenyl ring serve as protective groups that can be modified in later synthetic stages to unveil catechol (1,2-dihydroxybenzene) structures, a pharmacophore critical for the activity of many adrenergic receptor agonists . The methylamine moiety attached to the phenyl ring provides a secondary amine functional group, making this compound a versatile building block for further chemical derivatization through reactions such as alkylation or reductive amination . Researchers value this compound for its utility in developing and optimizing synthetic routes toward biologically active molecules. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

1-(3-methoxy-4-phenylmethoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.ClH/c1-17-11-14-8-9-15(16(10-14)18-2)19-12-13-6-4-3-5-7-13;/h3-10,17H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKXRAKTYYZULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88741-50-8
Record name Benzenemethanamine, 3-methoxy-N-methyl-4-(phenylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88741-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a benzyloxy and methoxy group, contributing to its lipophilicity and potential interactions with biological systems. The hydrochloride form enhances solubility, making it suitable for laboratory and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity. This interaction can influence signaling pathways associated with various physiological processes.
  • Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, impacting metabolic pathways relevant to disease states.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for treating conditions like arthritis.
  • Neuroprotective Effects : Its structure may allow it to interact with neurotransmitter systems, suggesting possible applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveProtection against neuronal apoptosis
AntimetastaticSuppression of cancer cell migration

Case Study 1: Anti-Metastatic Activity

A study investigated the effect of a related compound, 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), on hepatocellular carcinoma (HCC) cells. The results indicated that BMBF significantly inhibited cell motility and migration, upregulating E-cadherin while downregulating markers associated with epithelial-mesenchymal transition (EMT) such as vimentin and MMP9. This suggests that compounds with similar structures may exhibit anti-metastatic properties through modulation of cell adhesion and migration pathways .

Case Study 2: Neuroprotective Effects

Research focusing on related phenolic compounds has shown neuroprotective effects by reducing oxidative stress in neuronal cells. These findings support the hypothesis that this compound might also confer similar protective effects against neurodegeneration.

Synthesis and Applications

The synthesis of this compound can be achieved through various chemical reactions involving starting materials like 4-methoxybenzyl chloride and methylamine. Its unique structure allows for exploration in medicinal chemistry as a building block for more complex molecules.

Table 2: Synthesis Pathways

Starting MaterialReaction TypeProduct
4-Methoxybenzyl chlorideNucleophilic substitutionThis compound
MethylamineAcid-base neutralizationMethylamine hydrochloride

Comparison with Similar Compounds

Variations in Amine Substituents

Compound A features a methyl group on the amine nitrogen. Substitution with bulkier alkyl chains alters physicochemical and biological properties:

Compound Name (CAS) Substituent on Amine Molecular Formula Key Properties/Applications Reference
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine (66742-41-4) 2-Methylpropyl C₂₁H₂₇NO₂ Increased lipophilicity; potential enhanced membrane permeability
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine (880805-52-7) Butyl C₂₀H₂₅NO₂ Longer alkyl chain may improve metabolic stability
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine Allyl C₁₈H₁₉NO₂ Unsaturation introduces reactivity for further functionalization

Key Observations :

  • Methyl substituents (as in Compound A ) minimize steric hindrance, favoring interactions with compact binding pockets.
  • Bulkier groups (e.g., 2-methylpropyl) enhance logP values but may reduce solubility.

Variations in Aromatic Substituents

Modifications to the benzyloxy or methoxy groups significantly impact electronic properties and metabolic stability:

Compound Name (CAS) Aromatic Substituent Molecular Formula Key Differences Reference
{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride (1171183-10-0) Difluoromethoxy (-OCF₂H) C₁₀H₁₂ClF₂NO₂ Enhanced electronegativity; improved metabolic stability vs. benzyloxy
[4-(tert-Butoxy)-3-methoxyphenyl]methanamine tert-Butoxy (-OC(CH₃)₃) C₁₂H₁₉NO₂ Bulky group resists enzymatic cleavage; acid-labile
3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride (63040-31-3) Biphenyl core C₁₃H₁₄ClNO Rigid structure may limit conformational flexibility

Key Observations :

  • Difluoromethoxy substitution () reduces susceptibility to oxidative metabolism compared to benzyloxy.

Physicochemical and Pharmacological Insights

  • Melting Points : Triazine analogs () exhibit m.p. 79–82°C, while difluoromethoxy derivatives () lack reported data. Compound A ’s hydrochloride salt likely has a higher m.p. due to ionic character.
  • Lipophilicity : Benzyloxy groups (logP ~2.5) increase membrane permeability but may shorten half-life due to metabolic lability.

Q & A

Basic: What are the common synthetic routes for preparing {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting from benzyloxy- and methoxy-substituted aromatic precursors. A general approach includes:

  • Step 1 : Protection/deprotection of functional groups (e.g., benzyloxy groups) to ensure regioselectivity.
  • Step 2 : Alkylation or reductive amination to introduce the methylamine moiety.
  • Step 3 : Hydrochloride salt formation via acid treatment.

Key conditions affecting yield and purity include:

  • Catalysts : Palladium or copper salts for coupling reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF) for nucleophilic substitutions .
  • Purification : Column chromatography or recrystallization to isolate the product .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzyloxy, methoxy, and methylamine groups. For example, the methoxy proton appears as a singlet near δ 3.8 ppm .
  • HPLC : Ensures >98% purity by quantifying impurities .
  • Mass Spectrometry (MS) : Validates the molecular ion peak (e.g., [M+H]+^+ at m/z 288.1) .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?

  • 2D NMR Techniques : Use COSY or HSQC to resolve overlapping signals and assign proton-carbon correlations .
  • Deuterium Exchange : Identify exchangeable protons (e.g., amine groups) by comparing spectra in D2_2O vs. CDCl3_3 .
  • Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted chemical shifts .

Advanced: What strategies optimize reaction conditions to enhance scalability for gram-scale synthesis?

  • Temperature Control : Lower reaction temperatures (0–5°C) minimize side reactions during sensitive steps like amine alkylation .
  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency in benzyloxy deprotection .
  • Solvent Recycling : Recover high-boiling solvents (e.g., DMF) via distillation to reduce costs .

Basic: How does the methoxy substituent influence the compound's reactivity in electrophilic substitution reactions?

The methoxy group is an electron-donating substituent that activates the aromatic ring toward electrophilic attack. It directs incoming electrophiles to the ortho and para positions relative to itself, facilitating functionalization at these sites .

Advanced: What computational approaches predict the compound's interaction with serotonin receptors or other biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding poses with receptor structures (e.g., 5-HT2A_{2A} from the PDB). Focus on hydrogen bonding with the methoxy and amine groups .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for 100 ns to assess stability and binding free energy (MM-PBSA analysis) .
  • QSAR Modeling : Coralate structural features (e.g., logP, polar surface area) with activity data from analogs .

Advanced: How should researchers address discrepancies between observed and theoretical solubility/melting point data?

  • Analytical Validation : Repeat measurements using differential scanning calorimetry (DSC) for melting points and shake-flask method for solubility .
  • Polymorph Screening : Test crystallization conditions (e.g., solvent/antisolvent ratios) to identify stable polymorphs .
  • Impurity Profiling : Use LC-MS to detect trace impurities that may alter physicochemical properties .

Basic: What safety precautions are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and N95 masks to avoid inhalation/contact .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to HCl vapors .
  • Spill Management : Neutralize acid spills with sodium bicarbonate before disposal .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

  • Core Modifications : Replace the benzyloxy group with halogens or bulkier substituents to enhance receptor selectivity .
  • Amine Functionalization : Compare tertiary vs. secondary amines for metabolic stability using hepatic microsome assays .
  • Pharmacophore Mapping : Identify critical moieties (e.g., methoxy, benzyloxy) via 3D alignment with active reference compounds .

Advanced: What analytical workflows validate the compound's stability under long-term storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
  • Mass Balance Analysis : Ensure total impurities (e.g., hydrolyzed products) remain <2% under recommended storage (-20°C, desiccated) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride
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{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride

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